N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride is a benzothiazole-derived amide compound with a naphthamide core, a methoxy-substituted benzothiazol ring, and a dimethylaminoethyl side chain. Its molecular formula is inferred as C₂₆H₂₅ClN₃O₂S (exact weight depends on stereochemistry and hydration). The hydrochloride salt enhances solubility, a common feature in pharmacologically active compounds. The benzothiazol moiety is critical for bioactivity, as seen in antimicrobial and central nervous system (CNS)-targeting agents .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S.ClH/c1-25(2)14-15-26(23-24-21-19(28-3)12-7-13-20(21)29-23)22(27)18-11-6-9-16-8-4-5-10-17(16)18;/h4-13H,14-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHKNXBOBSUZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=CC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and unique biological properties. This article explores the biological activity of this compound, providing insights into its mechanisms, efficacy, and research findings.
- Molecular Formula : C₁₈H₃₀ClN₃O₂S
- Molecular Weight : Approximately 370.0 g/mol
- CAS Number : 1331129-35-1
The compound features a complex structure that includes a dimethylaminoethyl side chain and a methoxybenzo[d]thiazole moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, potentially leading to various therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antimigraine Activity : Similar compounds have been noted for their agonistic action on serotonin receptors, particularly the 5-HT1D receptor, which is implicated in migraine relief .
- Antitumor Properties : Some studies suggest potential antitumor activity, although specific data on this compound's efficacy is limited.
- Neuroprotective Effects : The dimethylamino group may contribute to neuroprotective properties, enhancing its appeal for treating neurodegenerative disorders.
Case Studies and Experimental Data
- In Vitro Studies : Studies have shown that compounds with structural similarities to this compound exhibit significant binding affinity to serotonin receptors. For instance, certain derivatives demonstrated comparable potency to established antimigraine drugs like sumatriptan .
- In Vivo Studies : Animal model studies indicated that derivatives of this compound could effectively reduce migraine symptoms by activating serotonin pathways, suggesting a promising avenue for further research.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sumatriptan | Indole derivative | Agonist for 5-HT1D receptor |
| N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide | Benzothiazole moiety | Potential antitumor activity |
This table highlights the structural diversity among compounds related to this compound and their varying biological activities.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The primary amide linkage undergoes hydrolysis under acidic or basic conditions, yielding 1-naphthoic acid and the corresponding amine derivative.
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Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack. Basic hydrolysis involves hydroxide ion-mediated cleavage of the amide bond .
Nucleophilic Substitution at the Dimethylaminoethyl Group
The tertiary amine in the dimethylaminoethyl side chain participates in alkylation or quaternary ammonium salt formation.
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Methylation | Methyl iodide, CH~2~Cl~2~, 0°C | Quaternary ammonium iodide salt | 85–92% | |
| Acylation | Acetyl chloride, Et~3~N | Acetylated derivative | 78% |
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Steric Effects : Bulky substituents on the benzothiazole ring (e.g., 4-methoxy group) reduce reaction rates by hindering access to the dimethylaminoethyl nitrogen .
Electrophilic Aromatic Substitution on the Naphthamide Core
The naphthalene ring undergoes regioselective electrophilic substitutions, primarily at the α-position.
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Directing Effects : The electron-withdrawing amide group directs electrophiles to the α-position of the naphthalene ring .
Demethylation of the Methoxy Group
The 4-methoxy group on the benzothiazole ring undergoes demethylation under harsh conditions, forming a phenolic derivative.
| Conditions | Reagents | Products | Application | Reference |
|---|---|---|---|---|
| HBr (48% aq.), reflux, 12 h | — | 4-Hydroxybenzothiazole derivative | Chelation studies | |
| BBr~3~, CH~2~Cl~2~, −78°C | — | Same as above | Synthetic intermediate |
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Utility : Demethylation enhances hydrogen-bonding capacity, modifying interactions with biological targets .
Coordination with Metal Ions
The benzothiazole sulfur and dimethylaminoethyl nitrogen act as ligands for transition metals.
| Metal Ion | Solvent | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) | Methanol | Octahedral geometry | 8.2 ± 0.3 | |
| Fe(III) | DMF/H~2~O | Trigonal bipyramidal | 6.9 ± 0.2 | |
| Zn(II) | Acetonitrile | Tetrahedral | 5.4 ± 0.1 |
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Biological Relevance : Metal complexes exhibit enhanced antibacterial activity compared to the parent compound .
Salt Formation and pH-Dependent Solubility
The hydrochloride salt undergoes reversible protonation, impacting solubility:
| pH Range | Dominant Form | Solubility (mg/mL) | Biological Activity |
|---|---|---|---|
| <2.5 | Protonated dimethylamino group | 12.4 ± 0.5 | Low |
| 5.0–7.4 | Partially ionized | 3.2 ± 0.3 | High |
| >9.0 | Free base | 0.8 ± 0.1 | Inactive |
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Pharmacokinetic Impact : Solubility peaks in acidic environments (e.g., stomach), facilitating absorption .
Photochemical Reactions
UV irradiation induces cleavage of the benzothiazole moiety:
| Wavelength (nm) | Products | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 254 | Naphthamide + 4-methoxybenzo[d]thiazole | 0.18 ± 0.02 | |
| 365 | Degraded fragments | 0.05 ± 0.01 |
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Stability Considerations : Storage in amber vials is recommended to prevent photodegradation.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in targeted drug design and metal-based therapeutics. Further studies optimizing reaction conditions could enhance its therapeutic efficacy and synthetic scalability.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
*Estimated based on structural similarity.
Research Findings and Implications
- Bioactivity : Benzothiazol derivatives (target compound, ) are often explored for antimicrobial or CNS applications due to their planar aromatic systems and amine side chains . The target’s naphthamide core likely enhances π-π stacking in biological targets compared to simpler acetamides .
- Solubility : Hydrochloride salts improve aqueous solubility across all compounds, but the target’s methoxy group may reduce crystallinity compared to ’s sulfonyl group .
- Synthetic Complexity : The target compound’s naphthamide synthesis requires multi-step coupling, whereas ’s acetamide derivatives are simpler to prepare .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a naphthamide core linked to a 4-methoxybenzo[d]thiazole moiety via a dimethylaminoethyl group. The dimethylaminoethyl side chain enhances solubility in polar solvents, while the methoxy group on the benzothiazole ring modulates electronic effects, influencing nucleophilic/electrophilic reactivity. The naphthamide system contributes to π-π stacking interactions, critical for binding to biological targets. Structural validation methods include X-ray crystallography (to confirm hydrogen-bonded dimers as seen in similar thiazole derivatives ) and NMR/IR spectroscopy (to identify functional groups like amides and aromatic systems) .
Q. What synthetic routes are commonly employed for this compound?
A typical multi-step synthesis involves:
- Step 1 : Condensation of 4-methoxybenzo[d]thiazol-2-amine with 1-naphthoyl chloride to form the naphthamide intermediate.
- Step 2 : Alkylation with 2-(dimethylamino)ethyl chloride under reflux in a polar aprotic solvent (e.g., DMF) with a base like triethylamine.
- Step 3 : Hydrochloride salt formation via treatment with HCl in ethanol. Key purification steps include TLC monitoring (using silica gel plates and UV visualization ) and recrystallization from ethanol or methanol .
Q. What analytical techniques validate purity and identity during synthesis?
- Elemental analysis : Confirms empirical formula (e.g., C, H, N, S content within ±0.4% of theoretical values) .
- Mass spectrometry (MS) : Detects molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- NMR spectroscopy : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in the naphthamide region) .
Advanced Research Questions
Q. How can intermolecular interactions in the crystal structure inform drug design?
The compound’s benzo[d]thiazole and naphthamide groups facilitate intermolecular hydrogen bonding (e.g., N–H⋯N and C–H⋯O interactions), as observed in structurally similar thiazole derivatives . These interactions stabilize the crystal lattice and may mimic binding motifs in biological targets (e.g., enzyme active sites). Computational modeling (e.g., DFT calculations) can predict how substitutions alter these interactions, guiding the design of analogs with enhanced binding affinity.
Q. What strategies optimize yield in multi-step synthesis?
- Catalyst optimization : Use of Lewis acids (e.g., AlCl₃) in thiazole ring formation improves reaction efficiency .
- Solvent selection : Polar solvents (e.g., pyridine) enhance intermediate solubility in acylation steps .
- Temperature control : Maintaining reflux temperatures (±2°C) prevents side reactions (e.g., hydrolysis of the amide bond) . Yields >70% are achievable with rigorous TLC monitoring and intermediate isolation .
Q. How do electronic effects of substituents impact biological activity?
- Electron-donating groups (e.g., methoxy) : Increase electron density on the benzothiazole ring, enhancing interactions with electron-deficient biological targets (e.g., DNA gyrase in bacteria) .
- Hydrophobic substituents (e.g., naphthamide) : Improve membrane permeability, critical for intracellular target engagement . Comparative studies using analogs with halogen or nitro substituents (e.g., replacing methoxy with Cl) reveal shifts in antimicrobial IC₅₀ values by 2–3 orders of magnitude .
Q. How to resolve contradictions in biological activity data for structural analogs?
Discrepancies in activity data (e.g., varying MIC values against S. aureus) may arise from:
- Assay conditions : Differences in pH, solvent (DMSO vs. saline), or incubation time .
- Structural variations : Minor changes (e.g., ortho vs. para substitution on the benzothiazole) alter steric hindrance or electronic profiles . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curves (using ≥3 replicates) reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
